molecular formula C13H13N3O B375358 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile CAS No. 1909-18-8

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B375358
CAS No.: 1909-18-8
M. Wt: 227.26g/mol
InChI Key: LWLMMAUBEPRYHO-UHFFFAOYSA-N
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Description

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a propanenitrile side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of a catalyst such as nano SnO2. This reaction is carried out at room temperature and under solvent-free conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly and recyclable catalysts, such as nano SnO2, is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy, methyl, and phenyl groups, along with the propanenitrile side chain, make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-12(8-5-9-14)13(17)16(15-10)11-6-3-2-4-7-11/h2-4,6-7,15H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLMMAUBEPRYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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